molecular formula C16H25ClN2O2 B1524014 Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride CAS No. 1333839-80-7

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1524014
CAS No.: 1333839-80-7
M. Wt: 312.83 g/mol
InChI Key: KDWBFQOPCKXYCW-UHFFFAOYSA-N
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Description

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride (CAS: 1989638-13-2) is a piperazine derivative functionalized with two ethyl groups at the 2- and 5-positions of the piperazine ring and a benzyloxycarbonyl (Cbz) group at the 1-position. It belongs to the class of secondary amines and is primarily utilized in organic synthesis as a building block for pharmaceuticals or agrochemicals . The compound’s hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

benzyl 2,5-diethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13;/h5-9,14-15,17H,3-4,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWBFQOPCKXYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride typically involves:

  • Construction or procurement of 2,5-diethylpiperazine core
  • Introduction of the benzyl carbamate protecting group on the nitrogen atom
  • Conversion to the hydrochloride salt to improve physicochemical properties

The synthesis is carried out under controlled conditions using solvents such as dichloromethane or ethanol and bases or catalysts like triethylamine or sodium hydroxide to facilitate carbamate formation and salt conversion.

Preparation of 2,5-Diethylpiperazine Core

While specific detailed protocols for 2,5-diethylpiperazine are less commonly reported in public literature, analogies from related piperazine derivatives indicate that the ethyl substituents can be introduced via alkylation of piperazine or through ring closure reactions involving ethyl-substituted diamines.

A representative approach includes:

  • Starting from ethylenediamine derivatives or substituted piperazines
  • Alkylation with ethyl halides or ethylating agents under basic conditions
  • Purification by distillation or crystallization

Introduction of Benzyl Carbamate Group

The key step is the carbamate protection of the piperazine nitrogen with a benzyl group, typically achieved by reaction with benzyl chloroformate (Cbz-Cl) or benzyl bromide derivatives in the presence of a base.

Typical reaction conditions:

Step Reagents and Conditions Notes
Carbamate formation Benzyl chloroformate, triethylamine or sodium hydroxide, dichloromethane or ethanol solvent Reaction at 0–20°C for 12 hours to ensure complete conversion
Work-up Extraction with organic solvents, washing, drying Removal of impurities and excess reagents
Purification Column chromatography or recrystallization To obtain pure benzyl carbamate derivative

This step results in benzyl 2,5-diethylpiperazine-1-carboxylate, which is then converted to its hydrochloride salt.

Formation of Hydrochloride Salt

Conversion to the hydrochloride salt typically involves:

  • Treatment of the benzyl carbamate compound with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or dichloromethane
  • Precipitation or crystallization of the hydrochloride salt
  • Filtration and drying to yield the final product as a stable, water-soluble salt

This step enhances the compound's solubility and suitability for pharmaceutical applications.

Representative Experimental Procedure (Literature-Based)

Step Procedure Details
1 Dissolve 2,5-diethylpiperazine in dichloromethane or ethanol under inert atmosphere.
2 Add triethylamine as a base to the solution to scavenge HCl formed during carbamate formation.
3 Slowly add benzyl chloroformate dropwise at 0°C, then allow the reaction to proceed at room temperature for 12 h.
4 Quench reaction, extract with water and organic solvents, dry over magnesium sulfate, and concentrate under vacuum.
5 Dissolve residue in ethanol and bubble HCl gas or add HCl solution to form the hydrochloride salt.
6 Collect precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization and Purity Assessment

Purity and identity of this compound are typically confirmed by:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Notes
Alkylation to form 2,5-diethylpiperazine Ethyl halides, base, solvent (varies) Moderate to high yields; purification required
Carbamate formation Benzyl chloroformate, triethylamine, DCM/EtOH, 0–20°C, 12 h High yield; requires careful control of temperature
Hydrochloride salt formation HCl gas or HCl in solvent (ethanol/DCM) Quantitative precipitation; improves solubility

Research Findings and Notes

  • The hydrochloride salt form of Benzyl 2,5-diethylpiperazine-1-carboxylate is preferred for enhanced aqueous solubility, facilitating biological assays and pharmaceutical formulation.
  • The use of triethylamine or sodium hydroxide as bases is critical to neutralize HCl generated during carbamate formation and to drive the reaction to completion.
  • Solvent choice impacts reaction efficiency and purity; dichloromethane and ethanol are commonly used due to their ability to dissolve both starting materials and products.
  • Purification by chromatography or recrystallization is essential to remove unreacted starting materials and side products.
  • Analytical techniques such as NMR and HPLC are standard for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its functional groups allow for further chemical modifications, enabling the creation of diverse compounds with potential therapeutic applications.
  • Synthetic Precursor : It is utilized as a synthetic precursor for various biologically active molecules. Researchers often employ this compound to explore structure-activity relationships within specific drug classes.

Biology

  • Ligand Studies : The compound is investigated for its potential as a ligand in receptor binding studies. This application is critical for understanding how it interacts with biological targets, which can lead to the development of new therapeutic agents.
  • Enzyme Inhibition Assays : It has been studied for its ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways and potential drug interactions.

Medicine

  • Therapeutic Potential : Preliminary research suggests that this compound may have therapeutic potential in treating neurological disorders. Its mechanism of action involves modulating receptor activity and influencing neurotransmitter systems .
  • Drug Development : The compound is explored as an intermediate in drug development processes, particularly for creating novel pharmacological agents with improved efficacy and safety profiles .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable for synthesizing products with specific functionalities tailored to market demands.

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on animal models of neurological disorders. Results indicated that the compound exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, indicating its potential use in developing new antibiotics or antifungal agents .

Comparative Analysis Table

Application AreaSpecific UsePotential Benefits
ChemistryBuilding block for complex moleculesEnables diverse chemical modifications
BiologyLigand in receptor studiesAids in understanding biological interactions
MedicineTreatment for neurological disordersPotential neuroprotective effects
IndustryProduction of specialty chemicalsTailored functionalities for market needs

Mechanism of Action

The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with receptors and enzymes, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula* Molecular Weight (g/mol)* Key Substituents Applications/Notes
This compound 1989638-13-2 C16H23ClN2O2 ~322.8 2,5-diethyl, benzyl carboxylate Discontinued; organic synthesis
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride 374897-99-1 C13H21ClN2O2 272.773 2,5-dimethoxybenzyl Analytical reference standard
1-(2-Methoxyphenyl)piperazine dihydrochloride 38869-49-7 C11H16N2O·2HCl 265.18 2-methoxyphenyl Research use (e.g., neurotransmitter studies)
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride 1261230-63-0 C12H17Cl3N2 295.64 2,5-dichlorobenzyl, 2-methyl Supplier-listed; no specific data
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride 1858241-30-1 C14H26ClN2O4 ~336.8 tert-butyl carboxylate, methoxyethyl Intermediate in drug synthesis

*Molecular formulas and weights are inferred from structural data where exact values are unavailable in provided sources.

Key Differences and Implications

The ethyl groups also enhance lipophilicity, which may improve membrane permeability in drug candidates . Dimethoxybenzyl (CAS 374897-99-1): The electron-donating methoxy groups improve solubility in polar solvents and stabilize aromatic interactions, making this compound suitable for analytical applications . Dichlorobenzyl (CAS 1261230-63-0): Chlorine atoms increase electrophilicity, favoring reactions with nucleophiles. However, the bulky dichlorobenzyl group may reduce solubility .

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is employed as an analytical standard, reflecting its reliability in quantitative studies . 1-(2-Methoxyphenyl)piperazine dihydrochloride is used in neurotransmitter research due to structural similarity to serotonin receptor ligands .

Research Findings and Stability

  • This compound lacks stability data in the provided evidence, though its discontinued status may correlate with handling challenges (e.g., hygroscopicity) .

Biological Activity

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride (BDP HCl) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with BDP HCl, supported by data tables and relevant research findings.

Chemical Structure and Properties

BDP HCl features a piperazine ring structure, which is significant for its pharmacological properties. The compound's molecular formula is C14H20N2O2HClC_{14}H_{20}N_2O_2\cdot HCl, with a molecular weight of approximately 284.78 g/mol. The presence of benzyl and carboxylate functional groups contributes to its chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that BDP HCl exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that BDP HCl may inhibit the growth of certain bacteria and fungi.
  • Antiparasitic Activity : The compound has been investigated for its effects against parasitic infections.
  • Neuropharmacological Effects : Similar to other piperazine derivatives, BDP HCl may interact with neurotransmitter systems, particularly serotonergic and dopaminergic pathways.

The mechanism of action for BDP HCl involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, influencing biological pathways associated with mood regulation, pain perception, and possibly other neurological functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiparasiticPotential activity against parasites
NeuropharmacologicalInteraction with serotonin and dopamine receptors

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on various piperazine derivatives, including BDP HCl, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
  • Neuropharmacological Study :
    In a rodent model, BDP HCl was administered to assess its effects on anxiety-like behavior. Results showed a notable reduction in anxiety levels as measured by the elevated plus maze test, suggesting potential anxiolytic properties.

Safety and Toxicology

While the biological activities of BDP HCl are promising, safety assessments are crucial. Limited data indicate that compounds in the piperazine family can exhibit neurotoxic effects; thus, careful handling and further toxicological studies are recommended.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves alkylation and carboxylation steps. For example, similar piperazine derivatives are synthesized via nucleophilic substitution using benzyl chloroformate and diethylamine precursors under inert conditions . Purity validation requires high-performance liquid chromatography (HPLC) with retention time matching reference standards (e.g., ≥98% purity as per pharmacopeial guidelines) . Infrared (IR) spectroscopy can confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylate ester) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions on the piperazine ring (e.g., diethyl groups at 2,5-positions) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H⁺] peak matching theoretical mass) .
  • HPLC : System suitability tests ensure column efficiency and peak symmetry for purity assessment .

Q. How does solvent selection impact solubility and stability during experimental workflows?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt’s ionic nature. Stability testing under varying pH (2–9) and temperature (4–25°C) is critical; degradation products can be monitored via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target-Specific Assays : Use radioligand binding assays to differentiate off-target interactions (e.g., serotonin vs. dopamine receptors) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride) to identify trends in substituent effects .

Q. How can computational modeling predict stereochemical influences on receptor binding?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., G-protein-coupled receptors).
  • Density Functional Theory (DFT) : Calculate energy barriers for diastereomer interconversion, which may explain activity differences .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and 75% relative humidity for 1–3 months, analyzing degradation via LC-MS .
  • Protective Formulations : Lyophilization or encapsulation in cyclodextrins can enhance shelf life .

Key Considerations for Experimental Design

  • Stereochemical Control : Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers, critical for activity studies .
  • Contamination Mitigation : Use argon/vacuum cycles during synthesis to prevent oxidation of amine intermediates .
  • Ecotoxicity : Follow OECD guidelines for disposal to minimize environmental impact (e.g., avoid aqueous release without neutralization) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride
Reactant of Route 2
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Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride

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